molecular formula C8H3Cl5 B14392550 1,4-Dichloro-3-(trichlorovinyl)benzene CAS No. 88218-49-9

1,4-Dichloro-3-(trichlorovinyl)benzene

Cat. No.: B14392550
CAS No.: 88218-49-9
M. Wt: 276.4 g/mol
InChI Key: DYIXZBHLSJWHAI-UHFFFAOYSA-N
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Description

1,4-Dichloro-3-(trichlorovinyl)benzene is an organic compound that belongs to the class of chlorinated aromatic hydrocarbons It is characterized by the presence of two chlorine atoms attached to the benzene ring at the 1 and 4 positions, and a trichlorovinyl group at the 3 position

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-3-(trichlorovinyl)benzene can be synthesized through the chlorination of benzene derivatives. One common method involves the chlorination of 1,4-dichlorobenzene using ferric chloride as a catalyst. The reaction proceeds as follows:

C6H4Cl2+Cl2C6H3Cl3+HClC_6H_4Cl_2 + Cl_2 \rightarrow C_6H_3Cl_3 + HCl C6​H4​Cl2​+Cl2​→C6​H3​Cl3​+HCl

The trichlorovinyl group can be introduced through further chlorination and subsequent reactions with appropriate reagents.

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes. The use of ferric chloride as a catalyst is common, and the reaction conditions are optimized to achieve high yields and purity. The process may also involve purification steps such as distillation and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-3-(trichlorovinyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of phenolic compounds.

    Oxidation Reactions: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction Reactions: Reduction of the trichlorovinyl group can lead to the formation of less chlorinated vinyl derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Reduction: Hydrogen gas (H_2) with a palladium catalyst.

Major Products Formed

    Substitution: Phenolic compounds.

    Oxidation: Quinones.

    Reduction: Less chlorinated vinyl derivatives.

Scientific Research Applications

1,4-Dichloro-3-(trichlorovinyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a model compound in toxicology studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as a reference compound in drug metabolism studies.

    Industry: Utilized in the production of pesticides, disinfectants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-3-(trichlorovinyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates, which can bind to cellular macromolecules and exert toxic effects. The pathways involved include oxidative stress, disruption of cellular signaling, and interference with normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,4-Dichlorobenzene: A simpler chlorinated benzene derivative used as a disinfectant and deodorant.

    1,3-Dichlorobenzene: Another isomer with different chemical properties and applications.

    1,2,4-Trichlorobenzene: A trichlorinated benzene derivative with distinct uses in industry.

Uniqueness

1,4-Dichloro-3-(trichlorovinyl)benzene is unique due to the presence of both dichloro and trichlorovinyl groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical transformations and makes it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1,4-dichloro-2-(1,2,2-trichloroethenyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl5/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIXZBHLSJWHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=C(Cl)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00347624
Record name Benzene, 1,4-dichloro-2-(trichloroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88218-49-9
Record name Benzene, 1,4-dichloro-2-(trichloroethenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00347624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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